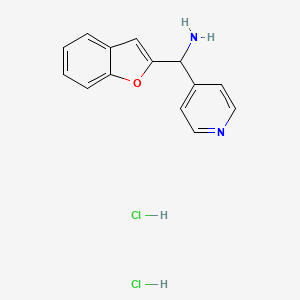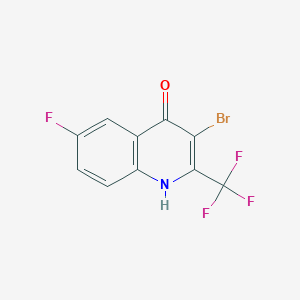
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol
Übersicht
Beschreibung
“3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol” is a chemical compound with the CAS Number: 1072944-66-1 . It has a molecular weight of 310.05 . The IUPAC name for this compound is 3-bromo-6-fluoro-2-(trifluoromethyl)-4-quinolinol .
Molecular Structure Analysis
The molecular formula of “3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol” is C10H4BrF4NO . The InChI code for this compound is 1S/C10H4BrF4NO/c11-7-8(17)5-3-4(12)1-2-6(5)16-9(7)10(13,14)15/h1-3H,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, the available resources do not provide more detailed physical and chemical properties such as density, boiling point, melting point, and flash point.Wissenschaftliche Forschungsanwendungen
Quantum Chemistry Studies
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol and related compounds have been studied in quantum chemistry. For instance, the geometric configurations and electronic spectra of similar compounds, such as tris{5-[(2′-fluoro-4′-bromo-benzylidene)-amino]-quinolin-8-ol} aluminum complexes, were optimized and calculated using methods like PBE0 and TDDFT. These studies help understand the electronic properties and charge transfer characteristics of these compounds (Zhao, 2007).
Functionalization Studies
Research has also focused on the functionalization of halogenated quinolines, including 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. These studies explore conditions for regiochemical exhaustive functionalization reactions using various substituents. Such research is crucial for understanding the reactivity and potential applications of these compounds in different chemical contexts (Marull & Schlosser, 2004).
Synthesis of Derivatives
A wide range of derivatives from similar compounds, such as 3-(trifluoromethyl)quinoxalin-2(1H)-one, have been synthesized. These include various substituents like amino, bromo, chloro, and hydrazino. The creation of these derivatives expands the potential applications of these compounds in various fields of chemistry (Didenko et al., 2015).
Luminescence and Magnetic Properties
Studies on 8-hydroxyquinoline derivatives, which are structurally related to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, reveal interesting luminescence and magnetic properties. For example, lanthanide complexes with these derivatives have been shown to exhibit slow magnetization relaxation and photo-luminescence properties, potentially useful in materials science (Chu et al., 2018).
Antimicrobial Activity
Research on quinoline derivatives, including compounds with similar structures to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, indicates potential antimicrobial activity. For instance, 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives have been synthesized and tested for antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Photoluminescence Properties
Studies on 8-hydroxyquinoline derivatives, related to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, have been conducted to investigate their photoluminescence properties. The synthesized metallic complexes exhibit strong fluorescence emission, indicating potential applications in optoelectronic devices (Xin-hua et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4NO/c11-7-8(17)5-3-4(12)1-2-6(5)16-9(7)10(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCSZUCEZSMGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674812 | |
| Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol | |
CAS RN |
1072944-66-1 | |
| Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



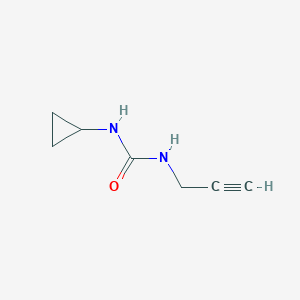
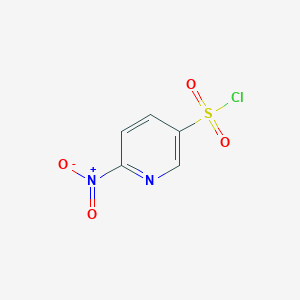
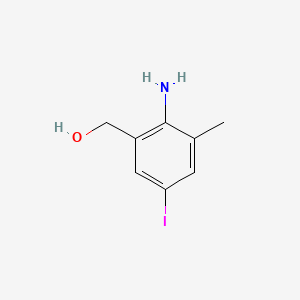
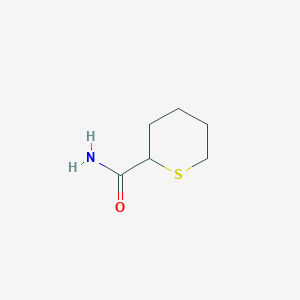
![3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1373179.png)

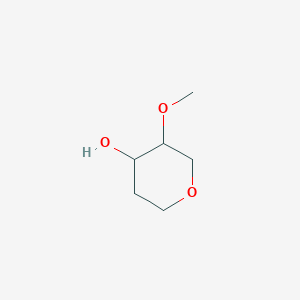
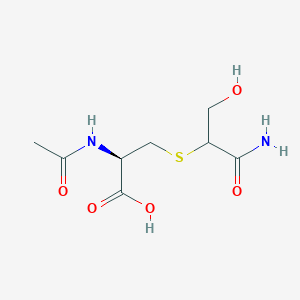
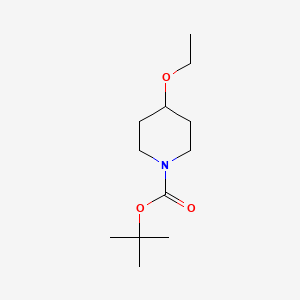
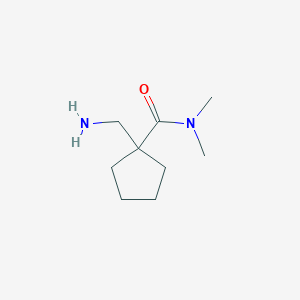
![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)
![[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1373188.png)
![tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate](/img/structure/B1373189.png)
